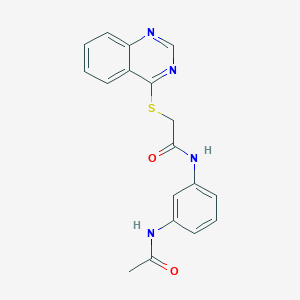
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide is a compound of interest within the scientific community due to its diverse structural features and potential applications. This compound is characterized by its brominated quinazoline core and phenethyl substituent, which together confer unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide typically involves multi-step organic synthesis:
Synthesis of Quinazoline Core: : The starting material, 6-bromo-2,4-dioxoquinazoline, can be synthesized from the cyclization of a bromoaniline derivative with an appropriate diacid or ester.
Formation of Amide Linkage: : The phenethylbutanamide moiety is introduced by amidation, where the phenethylamine is coupled with the quinazoline carboxylic acid under peptide coupling conditions such as EDCI/HOBt or DCC/DMAP.
Purification: : The crude product can be purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial-scale production may involve continuous flow chemistry to optimize reaction efficiency and yield. Additionally, employing solid-phase synthesis can be advantageous for scalability and purity.
化学反応の分析
Types of Reactions
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide can undergo various reactions:
Oxidation: : The compound can be oxidized, affecting the quinazoline core or the phenethyl side chain.
Reduction: : Specific conditions may reduce the quinazoline core to a tetrahydroquinazoline derivative.
Substitution: : The bromine atom offers a reactive site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : PCC or KMnO4 under mild conditions.
Reduction: : NaBH4 or catalytic hydrogenation.
Substitution: : Nucleophiles like amines or thiols can replace bromine under mild heating.
Major Products Formed
Oxidation and reduction products vary depending on the reaction conditions, yielding different quinazoline derivatives. Substitution typically results in diversely functionalized quinazoline compounds.
科学的研究の応用
Chemistry
Used as an intermediate in the synthesis of complex organic molecules.
Biology
Investigated for its potential as an enzyme inhibitor due to the quinazoline moiety.
Medicine
Industry
Utilized in the production of high-value chemicals and materials with specific properties.
作用機序
Mechanism
The compound exerts its effects by interacting with specific enzymes or receptors, potentially inhibiting their activity. The bromine and amide functionalities contribute to binding affinity and specificity.
Molecular Targets and Pathways
Inhibitory activity on enzymes such as kinases or microbial enzymes has been observed, impacting cellular pathways involved in growth and proliferation.
類似化合物との比較
Comparison
6-bromo-2,4-dioxoquinazoline: : The base compound lacks the phenethylbutanamide moiety, resulting in different biological activity.
N-phenethylbutanamide: : Without the quinazoline core, this compound shows reduced potency in enzyme inhibition.
Similar Compounds
6-bromoquinazoline
4-dioxoquinazoline derivatives
Phenethylbutanamide derivatives
This compound epitomizes how combining distinct molecular fragments can lead to innovative solutions in diverse scientific fields.
特性
IUPAC Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(2-phenylethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O3/c21-15-8-9-17-16(13-15)19(26)24(20(27)23-17)12-4-7-18(25)22-11-10-14-5-2-1-3-6-14/h1-3,5-6,8-9,13H,4,7,10-12H2,(H,22,25)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQODQVDHJUEPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

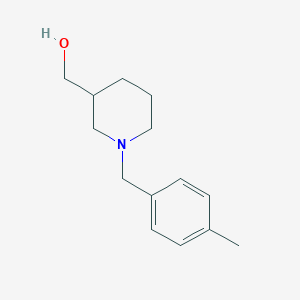
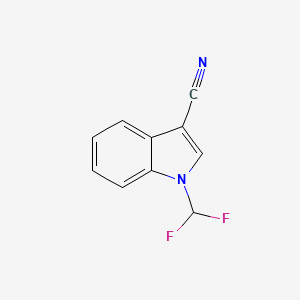
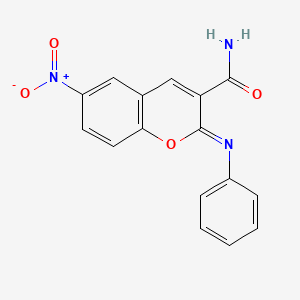
![4-(indolin-1-ylsulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2916863.png)
![4-{[2-(Piperidine-1-carbonyl)morpholin-4-yl]methyl}benzonitrile](/img/structure/B2916865.png)

![4-fluoro-2-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2916867.png)


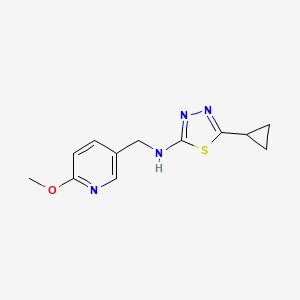
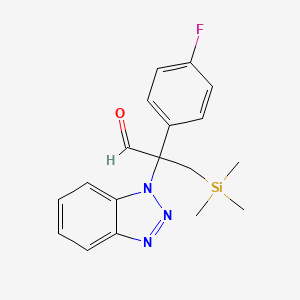
![4-(pyridin-2-yl)-2-{[2-(thiophen-2-yl)ethyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B2916874.png)
